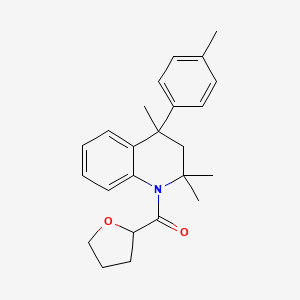
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s and has been used in scientific research to study its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The exact mechanism of action of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine is not fully understood, but it is believed to primarily act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. (3,4-dimethoxyphenyl)(3-thienylmethyl)amine may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has been shown to produce a range of biochemical and physiological effects in humans. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters brain activity, leading to changes in perception, mood, and thought processes. Some users report experiencing profound spiritual or mystical experiences while under the influence of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has several advantages for use in scientific research. It is relatively easy to synthesize and can be obtained in high purity. It produces consistent and predictable effects, making it useful for studying the underlying mechanisms of psychedelic drugs. However, (3,4-dimethoxyphenyl)(3-thienylmethyl)amine also has several limitations. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. It also has a relatively short duration of action, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3,4-dimethoxyphenyl)(3-thienylmethyl)amine. One area of interest is the potential therapeutic uses of psychedelic drugs, including (3,4-dimethoxyphenyl)(3-thienylmethyl)amine, for the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the development of novel psychedelic compounds that may have improved therapeutic properties or fewer side effects than existing drugs. Finally, further research is needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine and other psychedelic drugs, which may lead to new insights into the functioning of the human brain.
Synthesemethoden
The synthesis of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine involves several steps that require specialized equipment and knowledge of organic chemistry. The starting materials are 3,4-dimethoxyphenylacetonitrile and 3-thienylmethylamine, which are reacted with a reducing agent to form the desired product. The purity and yield of the final product can be improved through various purification methods, such as chromatography.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has been used in scientific research to study its effects on the human brain and behavior. It is known to produce hallucinogenic effects similar to those of other psychedelic drugs such as LSD and psilocybin. Studies have shown that (3,4-dimethoxyphenyl)(3-thienylmethyl)amine activates serotonin receptors in the brain, leading to changes in perception, mood, and thought processes.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-15-12-4-3-11(7-13(12)16-2)14-8-10-5-6-17-9-10/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRGCNWEXASXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)
![5-(2,6-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5160882.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate](/img/structure/B5160909.png)



![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)


![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)